molecular formula C11H11ClN4O B1464150 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine CAS No. 1184826-59-2

6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine

Cat. No. B1464150
CAS RN: 1184826-59-2
M. Wt: 250.68 g/mol
InChI Key: DCSNRDOSZWHSRR-UHFFFAOYSA-N
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Description

6-Chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine is a chemical compound used in scientific research . It is a versatile material suitable for various applications, including drug discovery.

Scientific Research Applications

Structural Characterization and Synthesis

  • Research has detailed the synthesis and structural characterization of compounds closely related to 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine, emphasizing their molecular conformations and hydrogen bonding patterns. For instance, a study by Böck et al. (2021) reported on N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, illustrating different protonation sites and distinct intermolecular hydrogen bonding networks in its mono-hydrobromide monohydrate form Böck et al., 2021.

Nucleophilic Substitution Reactions

  • The reactivity of similar compounds towards nucleophiles has been explored, revealing insights into their synthetic pathways and potential applications in the development of new heterocyclic compounds. A study by Bryant et al. (1995) on the large-scale synthesis of 3-chloro-5-methoxypyridazine, a compound with structural similarities, showcases a superior synthetic route that might be applicable to related compounds Bryant et al., 1995.

Heterocyclic Compound Synthesis

  • Investigations into the synthesis of heterocyclic imines and amines provide a foundation for understanding the potential applications of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine in medicinal chemistry. Al-Azawe and Elvidge (1974) confirmed the structures of two aminopyridazinones, highlighting the specific reactivity of substituents, which could inform the functionalization of related compounds Al-Azawe & Elvidge, 1974.

Photophysical Studies

  • The photophysical properties of related compounds have been studied, offering insights into their potential applications in material science and photophysics. For example, Stetsiuk et al. (2019) investigated the structural and photophysical characteristics of a ligand similar to the compound , providing valuable information on its luminescence properties when complexed with metal ions Stetsiuk et al., 2019.

properties

IUPAC Name

6-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-17-11-8(3-2-6-13-11)7-14-10-5-4-9(12)15-16-10/h2-6H,7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSNRDOSZWHSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CNC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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